6-Isobutoxy-1H-indazol-3-amine
Overview
Description
6-Isobutoxy-1H-indazol-3-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications, including its use as an anticancer agent.
Mechanism of Action
Target of Action
The primary target of the compound 6-Isobutoxy-1H-indazol-3-amine is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in the immune response . IDO1 is involved in the metabolism of tryptophan, an essential amino acid, into kynurenine. This metabolic pathway is a key regulator of immune response and is often exploited by cancer cells to evade immune surveillance .
Mode of Action
This compound interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition disrupts the normal metabolic pathway of tryptophan into kynurenine, thereby affecting the immune response. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the tryptophan-kynurenine pathway . This disruption can lead to a decrease in the production of kynurenine and its downstream metabolites, which have been associated with immunosuppression. Therefore, the inhibition of IDO1 can potentially enhance the immune response against cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the immune response. By inhibiting IDO1, this compound can potentially enhance the immune system’s ability to recognize and destroy cancer cells . In vitro studies have shown that this compound exhibits potent anti-proliferative activity against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
6-Isobutoxy-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism The compound interacts with the heme group of IDO1, leading to the suppression of its enzymatic activity .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation . This compound also promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, this compound influences cell signaling pathways, including the p53/MDM2 pathway, which plays a crucial role in regulating cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of IDO1, inhibiting its enzymatic activity and leading to the accumulation of tryptophan and a decrease in kynurenine levels . This inhibition results in the suppression of immune tolerance mechanisms, thereby enhancing anti-tumor immune responses. Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of IDO1 activity and prolonged anti-proliferative effects in cancer cells . The compound’s efficacy may decrease over time due to potential adaptive responses in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits IDO1 activity and enhances anti-tumor immune responses without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and immunosuppression . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to tryptophan metabolism. By inhibiting IDO1, the compound affects the kynurenine pathway, leading to altered levels of tryptophan and its metabolites . This modulation of metabolic flux can have downstream effects on cellular metabolism and immune responses. Additionally, this compound may interact with other enzymes and cofactors involved in tryptophan metabolism, further influencing its biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues may also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . This localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these compartments. The presence of this compound in the nucleus suggests its potential involvement in regulating gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutoxy-1H-indazol-3-amine typically involves the reaction of 1H-indazole-3-amine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Isobutoxy-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isobutoxy group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Alkylating or arylating agents; reaction conditions include the presence of a base and an organic solvent.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with varying alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its role as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Isobutoxy-1H-indazol-3-amine can be compared with other indazole derivatives such as:
6-(3-Methoxyphenyl)-1H-indazol-3-amine: Known for its inhibitory activity against fibroblast growth factor receptor 1 (FGFR1).
N-(4-Fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine: Exhibits potent antiproliferative activity in colorectal cancer cells.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indazole derivatives.
Properties
IUPAC Name |
6-(2-methylpropoxy)-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7(2)6-15-8-3-4-9-10(5-8)13-14-11(9)12/h3-5,7H,6H2,1-2H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUPXNGTRRZRRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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